3,5-Dichloropyridin-4-ol

Description

The exact mass of the compound 3,5-Dichloropyridin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dichloropyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloropyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

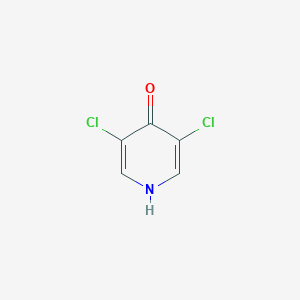

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQWIYRLMNGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938118 | |

| Record name | 3,5-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-71-6, 17228-70-5 | |

| Record name | 3,5-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dichloro-4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloropyridin-4-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3,5-Dichloropyridin-4-ol. This halogenated pyridine derivative is a key intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules. This document consolidates available data on its chemical and physical characteristics, provides an illustrative synthetic pathway, and discusses its relevance in drug discovery, particularly as a precursor to the key intermediate for the synthesis of a known PDE4 inhibitor.

Chemical Identity and Physical Properties

3,5-Dichloropyridin-4-ol, also known by its synonyms 3,5-Dichloro-4-pyridinol and 3,5-Dichloro-4-pyridinone, is a solid crystalline compound. Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4. Due to keto-enol tautomerism, it can exist in both the pyridinol and pyridinone forms.

Table 1: Chemical Identifiers and Physical Properties of 3,5-Dichloropyridin-4-ol

| Property | Value |

| IUPAC Name | 3,5-dichloropyridin-4-ol |

| CAS Number | 17228-70-5 |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

| Appearance | Yellow to brown crystalline powder or white to orange to green powder to crystal |

| Melting Point | >340 °C |

| Boiling Point (Predicted) | 242.6 ± 40.0 °C at 760 mmHg |

| Flash Point (Predicted) | 145.8 ± 26.5 °C |

| SMILES | OC1=C(Cl)C=NC=C1Cl |

| InChI | InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2,9H |

Solubility:

-

Sparingly soluble in water.

-

Expected to be soluble in various organic solvents, though specific quantitative data is limited.

Synthesis and Characterization

Illustrative Synthetic Workflow:

Caption: A potential synthetic pathway for 3,5-Dichloropyridin-4-ol.

Characterization:

The structural confirmation of 3,5-Dichloropyridin-4-ol would be achieved through a combination of spectroscopic techniques.

Experimental Protocols for Characterization (General):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) would be prepared. The spectrum would be expected to show a signal for the hydroxyl proton and signals for the two aromatic protons on the pyridine ring.

-

13C NMR: A proton-decoupled 13C NMR spectrum would reveal the number of unique carbon environments. Signals for the carbon atoms bearing the chlorine, hydroxyl, and nitrogen atoms would be observed at characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

The sample would be analyzed as a solid (e.g., using a KBr pellet or ATR). The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the pyridine ring would also be present.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry could be used. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio). Fragmentation patterns would likely involve the loss of chlorine and/or the hydroxyl group.

-

Role in Drug Development: A Precursor to a Key Intermediate

3,5-Dichloropyridin-4-ol is a precursor to 4-amino-3,5-dichloropyridine, a critical intermediate in the synthesis of Roflumilast [1][2]. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) and is used in the treatment of chronic obstructive pulmonary disease (COPD)[1][3].

Signaling Pathway Implication:

The end-product, Roflumilast, exerts its therapeutic effect by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to a reduction in the inflammatory response characteristic of COPD[1][3].

Caption: Roflumilast synthesis from 3,5-Dichloropyridin-4-ol and its mechanism of action.

Logical Relationship of Information

The information presented in this guide follows a logical progression, starting from the fundamental chemical and physical properties of 3,5-Dichloropyridin-4-ol, moving to its synthesis and characterization, and culminating in its application in drug development.

Caption: Logical flow of information in this technical guide.

Conclusion

3,5-Dichloropyridin-4-ol is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its role as a precursor to the key intermediate for the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. Further research into the direct biological activities of 3,5-Dichloropyridin-4-ol and its derivatives may unveil new therapeutic opportunities. This guide serves as a foundational resource for researchers and developers working with this and related compounds.

References

3,5-Dichloropyridin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloropyridin-4-ol (CAS Number: 17228-70-5), a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and explores its biological activities, with a focus on its role as a scaffold for enzyme inhibitors.

Core Compound Properties

3,5-Dichloropyridin-4-ol, also known by its synonyms 3,5-Dichloro-4-hydroxypyridine and 3,5-Dichloro-4-pyridinol, is a stable heterocyclic compound.[1][2][3] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17228-70-5 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Appearance | White to yellow or brown crystalline powder | [1][3] |

| Melting Point | >340 °C | [1] |

| Boiling Point | 242.6 ± 40.0 °C (Predicted) | [1] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 145.8 ± 26.5 °C | [1] |

| pKa | 5.26 ± 0.23 (Predicted) | |

| Storage Temperature | 0-8 °C | [1] |

Synthesis Protocol

Reaction: Electrophilic chlorination of 4-hydroxypyridine.

Materials:

-

4-hydroxypyridine

-

A suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)

-

An appropriate solvent (e.g., acetonitrile or a chlorinated solvent)

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Procedure:

-

In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 4-hydroxypyridine in the chosen solvent.

-

With vigorous stirring, add the chlorinating agent portion-wise to the solution. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield pure 3,5-Dichloropyridin-4-ol.

Note: This is a generalized protocol. Reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for yield and purity.

Biological Activity and Mechanism of Action

Derivatives of 3,5-Dichloropyridin-4-ol have shown significant biological activity, particularly as enzyme inhibitors. The core structure serves as a valuable scaffold for the development of potent and selective therapeutic agents.

One of the most notable applications is in the development of Phosphodiesterase 4 (PDE4) inhibitors . A derivative, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified as a potent and selective PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism is particularly relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The signaling pathway affected by PDE4 inhibition is illustrated below:

References

Spectroscopic Characterization of 3,5-Dichloropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3,5-Dichloropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds, namely 3,5-dichloropyridine and 4-hydroxypyridine. This guide also presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Dichloropyridin-4-ol. These predictions are based on the known spectral properties of 3,5-dichloropyridine and the influence of a hydroxyl group on the pyridine ring, as observed in the spectra of 4-hydroxypyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-Dichloropyridin-4-ol is expected to be relatively simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent and are expected to appear as a single signal. The hydroxyl proton will also produce a signal, the chemical shift of which can be concentration and solvent dependent.

| Parameter | Predicted Value (in CDCl₃) | Notes |

| Chemical Shift (δ) H-2, H-6 | ~ 8.2 ppm | Singlet, deshielded by the electronegative nitrogen and chlorine atoms. |

| Chemical Shift (δ) O-H | Variable | Broad singlet, chemical shift is dependent on solvent and concentration. |

Table 1: Predicted ¹H NMR Data for 3,5-Dichloropyridin-4-ol.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The carbon atoms at positions 2 and 6 will be equivalent, as will the carbons at positions 3 and 5. The carbon at position 4, bonded to the hydroxyl group, will be significantly deshielded.

| Parameter | Predicted Value (in CDCl₃) | Notes |

| Chemical Shift (δ) C-2, C-6 | ~ 145 ppm | Deshielded by the adjacent nitrogen atom. |

| Chemical Shift (δ) C-3, C-5 | ~ 125 ppm | Deshielded by the attached chlorine atoms. |

| Chemical Shift (δ) C-4 | ~ 155 ppm | Deshielded by the attached hydroxyl group. |

Table 2: Predicted ¹³C NMR Data for 3,5-Dichloropyridin-4-ol.

Predicted IR Spectral Data

The infrared spectrum will provide information about the functional groups present in the molecule. Key diagnostic peaks are expected for the O-H, C=N, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | O-H stretch | Broad, Strong |

| 1600-1550 | C=N stretch (pyridine ring) | Medium |

| 1500-1400 | C=C stretch (pyridine ring) | Medium |

| 800-600 | C-Cl stretch | Strong |

Table 3: Predicted IR Data for 3,5-Dichloropyridin-4-ol.

Predicted Mass Spectrometry Data

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 3,5-Dichloropyridin-4-ol will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

| Parameter | Predicted Value | Notes |

| Molecular Ion (M⁺) | m/z 163 | Corresponding to the molecular weight of the compound. |

| Isotopic Peaks | M, M+2, M+4 | Approximate ratio of 9:6:1, characteristic of two chlorine atoms. |

Table 4: Predicted Mass Spectrometry Data for 3,5-Dichloropyridin-4-ol.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are suitable for the analysis of solid organic compounds like 3,5-Dichloropyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.[1]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

-

Transfer the solution to a standard 5 mm NMR tube.[1]

-

Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Process the free induction decay (FID) with an appropriate window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[3]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

-

Process the FID and present the spectrum in a similar manner to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI source).

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be approximately 1 mg/mL.[6]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.[7][8]

-

The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8][9]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][8][9]

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A flowchart illustrating the general process of spectroscopic analysis.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of 3,5-Dichloropyridin-4-ol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide addresses the critical physicochemical properties of 3,5-Dichloropyridin-4-ol, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative data, this document provides a comprehensive framework of experimental protocols to determine the solubility and stability of this molecule. By equipping researchers with detailed methodologies, this guide aims to facilitate informed decision-making in formulation, process development, and regulatory submissions.

Introduction

3,5-Dichloropyridin-4-ol is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application. Solubility influences bioavailability, formulation strategies, and purification processes, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products that could impact safety and efficacy. This guide outlines the necessary experimental procedures to generate these vital datasets.

Physicochemical Properties

A precise understanding of the molecule's intrinsic properties is the foundation for designing robust solubility and stability studies. While experimental data is sparse, computational methods can provide valuable estimates for properties such as pKa and logP, which govern the compound's behavior in different environments.

Table 1: Predicted Physicochemical Properties of 3,5-Dichloropyridin-4-ol

| Property | Predicted Value | Significance |

| pKa (acidic) | 6.0 - 7.0 | Influences solubility in aqueous media at different pH values. The pyridinolic proton is weakly acidic. |

| pKa (basic) | 1.0 - 2.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chloro substituents. |

| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |

Note: These values are estimations from computational models and should be experimentally verified.

Solubility Profile

Currently, there is a lack of published quantitative solubility data for 3,5-Dichloropyridin-4-ol in various solvents. The following tables are presented as templates for researchers to populate with experimentally determined values.

Table 2: Thermodynamic Solubility of 3,5-Dichloropyridin-4-ol in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | ||

| Phosphate Buffer (pH 5.0) | ~80 | ||

| Phosphate Buffer (pH 7.4) | ~80 | ||

| Phosphate Buffer (pH 9.0) | ~80 | ||

| Methanol | 32.7 | ||

| Ethanol | 24.6 | ||

| Isopropanol | 18.2 | ||

| Acetonitrile | 37.5 | ||

| Acetone | 20.7 | ||

| Dichloromethane | 8.9 | ||

| Ethyl Acetate | 6.0 | ||

| Tetrahydrofuran | 7.6 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 |

Table 3: Kinetic Solubility of 3,5-Dichloropyridin-4-ol in Aqueous Buffers

| Buffer System | pH | Kinetic Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | Nephelometry | |

| Simulated Gastric Fluid (SGF) | 1.2 | Nephelometry | |

| Simulated Intestinal Fluid (FaSSIF) | 6.5 | Nephelometry |

Stability Profile

The stability of 3,5-Dichloropyridin-4-ol under various stress conditions is a critical parameter. Forced degradation studies are essential to identify potential degradation products and pathways.

Table 4: Summary of Forced Degradation Studies for 3,5-Dichloropyridin-4-ol

| Stress Condition | Time Points | % Recovery of Parent Compound | No. of Degradants | Observations |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 0, 2, 6, 12, 24 h | |||

| Base Hydrolysis (0.1 M NaOH, 60°C) | 0, 2, 6, 12, 24 h | |||

| Oxidative (3% H₂O₂, RT) | 0, 2, 6, 12, 24 h | |||

| Thermal (80°C, solid state) | 0, 1, 3, 7 days | |||

| Photolytic (ICH Q1B) | 0, 1.2 million lux hours, 200 watt hours/m² |

Experimental Protocols

Detailed methodologies are provided below for the determination of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 3,5-Dichloropyridin-4-ol in a specific solvent.

Materials:

-

3,5-Dichloropyridin-4-ol (solid)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator)

-

0.22 µm syringe filters (chemically compatible with the solvent)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 3,5-Dichloropyridin-4-ol to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3,5-Dichloropyridin-4-ol in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

-

Calculate the solubility, taking into account the dilution factor.

Kinetic Solubility Determination (Nephelometry)

Objective: To determine the concentration at which 3,5-Dichloropyridin-4-ol precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

-

3,5-Dichloropyridin-4-ol

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Nephelometer (plate reader with light scattering capabilities)

-

Multichannel pipette

Procedure:

-

Prepare a concentrated stock solution of 3,5-Dichloropyridin-4-ol in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

In a separate 96-well plate, add the aqueous buffer.

-

Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO solutions of the compound to the corresponding wells of the plate containing the aqueous buffer.

-

Mix the plate gently and incubate at room temperature for a specified time (e.g., 2 hours).

-

Measure the light scattering (turbidity) in each well using a nephelometer.

-

The kinetic solubility is defined as the concentration at which a significant increase in the nephelometric signal is observed, indicating the formation of a precipitate.

Forced Degradation Study

Objective: To investigate the degradation of 3,5-Dichloropyridin-4-ol under various stress conditions to identify potential degradation products and establish degradation pathways.[1][2]

Materials:

-

3,5-Dichloropyridin-4-ol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of 3,5-Dichloropyridin-4-ol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and the sample solution in a stability chamber at 80°C.

-

Photolytic Degradation: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.

-

Sampling and Analysis: At specified time points, withdraw samples from each stress condition. For acid and base hydrolysis samples, neutralize before analysis. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility and stability of 3,5-Dichloropyridin-4-ol. While published data is currently limited, the detailed protocols and methodologies presented herein empower researchers to generate the necessary data to advance their research and development activities. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for the successful application of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridin-4-ol: Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridin-4-ol, also known as 3,5-dichloro-4-pyridone, is a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. Its unique structural motif serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to 3,5-Dichloropyridin-4-ol, focusing on the key precursors, starting materials, and detailed experimental methodologies. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to efficiently synthesize this important building block.

Core Synthetic Strategies

The synthesis of 3,5-Dichloropyridin-4-ol can be approached through several strategic pathways. The most prominent and practical routes involve the transformation of readily available pyridine derivatives. These strategies primarily include:

-

Diazotization and Hydrolysis of 4-Amino-3,5-dichloropyridine: This is a classic and effective method for introducing a hydroxyl group onto the pyridine ring at the 4-position.

-

Chlorination of 4-Pyridone: Direct chlorination of the 4-pyridone scaffold offers a straightforward approach to the target molecule.

-

Reductive Dechlorination of Polychlorinated Pyridines: This method involves the selective removal of chlorine atoms from more highly chlorinated pyridine precursors to yield 3,5-dichloropyridine, a key intermediate that can be further functionalized.

This guide will delve into the specifics of each of these routes, providing detailed experimental protocols and quantitative data where available.

Synthesis Route 1: From 4-Aminopyridine via Diazotization

This route commences with the chlorination of 4-aminopyridine to produce the key intermediate, 4-amino-3,5-dichloropyridine. This intermediate is then converted to 3,5-Dichloropyridin-4-ol via a diazotization reaction followed by hydrolysis.

Step 1: Synthesis of 4-Amino-3,5-dichloropyridine

A common method for the synthesis of 4-amino-3,5-dichloropyridine involves the direct chlorination of 4-aminopyridine.

Experimental Protocol:

A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid. To this stirred solution, a hydrogen peroxide solution is added dropwise. After the reaction is complete, the mixture is cooled and basified, leading to the precipitation of the desired product. The precipitate is then filtered to yield 4-amino-3,5-dichloropyridine.[1]

| Starting Material | Reagents | Key Conditions | Product | Yield | Melting Point |

| 4-Aminopyridine | Concentrated HCl, H₂O₂ | Dropwise addition of H₂O₂, followed by cooling and basification | 4-Amino-3,5-dichloropyridine | Not specified | 162-164°C |

Step 2: Synthesis of 3,5-Dichloropyridin-4-ol via Diazotization and Hydrolysis

The conversion of 4-amino-3,5-dichloropyridine to 3,5-Dichloropyridin-4-ol is achieved through the formation of a diazonium salt, which is subsequently hydrolyzed.

Experimental Protocol:

Logical Workflow for Diazotization and Hydrolysis:

Caption: Diazotization of 4-amino-3,5-dichloropyridine.

Synthesis Route 2: Chlorination of 4-Pyridone

A more direct approach involves the chlorination of 4-pyridone. However, controlling the regioselectivity of the chlorination to obtain the desired 3,5-dichloro isomer can be challenging.

Conceptual Workflow:

This method would involve treating 4-pyridone with a suitable chlorinating agent under optimized reaction conditions to favor the formation of the 3,5-dichloro derivative.

Synthesis Route 3: From Polychlorinated Pyridines

This route focuses on the synthesis of the key precursor, 3,5-dichloropyridine, from more highly chlorinated pyridines. 3,5-dichloropyridine can then potentially be converted to 3,5-Dichloropyridin-4-ol, for instance, via its N-oxide.

Synthesis of 3,5-Dichloropyridine

The preparation of 3,5-dichloropyridine can be achieved by the reductive dechlorination of various polychlorinated pyridines using zinc metal in the presence of an acidic compound.[2]

Experimental Protocols:

-

From 2,3,5-Trichloropyridine: 2,3,5-Trichloropyridine (3.6g) is added to a flask containing water (9.0ml) and acetic acid (2.0ml). Zinc metal powder (2.5g) is then added, and the mixture is heated to 95°C.[3]

-

From 2,3,4,5,6-Pentachloropyridine: A mixture of 2,3,4,5,6-pentachloropyridine, zinc, and acetic acid is heated. Upon completion, the product is isolated by steam distillation.[2]

| Starting Material | Reagents | Temperature (°C) | Product | Reported Yield |

| 2,3,5-Trichloropyridine | Zn, Acetic Acid, Water | 95 | 3,5-Dichloropyridine | 87.3% |

| 2,3,4,5,6-Pentachloropyridine | Zn, Acetic Acid | Not specified | 3,5-Dichloropyridine | 65% |

Synthesis Pathway from Polychlorinated Pyridines:

Caption: Synthesis of 3,5-dichloropyridine.

Conclusion

The synthesis of 3,5-Dichloropyridin-4-ol is achievable through several synthetic pathways, with the diazotization of 4-amino-3,5-dichloropyridine being a particularly promising route. The precursors for this synthesis are accessible through well-established chlorination and reductive dechlorination reactions of pyridine derivatives. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for the preparation of this important molecule. Further optimization of the reaction conditions for the diazotization and hydrolysis of 4-amino-3,5-dichloropyridine would be a valuable contribution to the field, enabling more efficient access to this versatile building block for drug discovery and development.

References

The Diverse Biological Activities of Dichloropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of the chlorine atoms on the pyridine ring, coupled with further substitutions, allows for the fine-tuning of their pharmacological and physiological effects. This technical guide provides an in-depth overview of the significant biological activities of dichloropyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this field.

Anticancer Activity

Dichloropyridine derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various dichloropyridine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Diarylpyridine Derivatives | 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, SGC-7901 | 0.015 - 0.028 | [1] |

| 3-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, SGC-7901 | 0.012 - 0.021 | [1] | |

| Tetralin-based Pyridine Derivatives | Chalcone derivative with 2,6-dichlorobenzaldehyde | Hela, MCF7 | 3.5 µg/mL, 4.5 µg/mL | [2] |

| 3,5-Dicyanopyridine Derivatives | Various 2-amino-4-aryl-6-dialkylamino derivatives | Various human cancer cell lines | Effective at 10⁻⁶ to 10⁻⁸ M | [3] |

| 2,4,6-Trisubstituted Pyridine Derivatives | Thiazole, pyrazole, and triazole substituted pyridines | Various cancer cell lines | Micromolar to nanomolar range | [4] |

| Nicotinonitrile Derivatives | 2-chloropyridone and 2-hydrazinyl nicotinonitrile derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | 16 - 422 nM (for most active compound) | [5] |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism by which certain dichloropyridine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dichloropyridine derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichloropyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity

Dichloropyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for various dichloropyridine derivatives against selected microbial strains.

| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| 1,4-Dihydropyridine Derivatives | C2-substituted 1,4-dihydropyridine | Mycobacterium smegmatis | 9 | [6] |

| Staphylococcus aureus | 25 | [6] | ||

| Escherichia coli | 100 | [6] | ||

| N-alkylated Pyridine Salts | Pyridine-based organic salts | Staphylococcus aureus | 56 (inhibition %) | [7] |

| Escherichia coli | 55 (inhibition %) | [7] | ||

| Isonicotinic Acid Hydrazide Derivatives | Derivatives with Br, OCH₃, and Cl groups | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (µM/mL) | [7] |

Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition

A key mechanism of antifungal action for some dichloropyridine derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Dichloropyridine derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum suspension of the microorganism standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the dichloropyridine derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

Herbicidal Activity

Certain dichloropyridine derivatives, particularly pyridine carboxylic acids, are potent herbicides. They act as synthetic auxins, disrupting normal plant growth processes and leading to plant death.

Quantitative Herbicidal Activity Data

The effective dose that causes a 50% reduction in plant growth (ED50) is a common metric for herbicide efficacy.

| Herbicide (Dichloropyridine-based) | Target Plant | ED50 (g ae ha⁻¹) | Reference(s) |

| Clopyralid | Canola, Squash, Okra | Less active than other tested herbicides | [8] |

| Aminopyralid | Squash, Okra | 21.1, 10.3 | [8] |

| Triclopyr | Canola, Squash, Okra | 37.3, 7.8, 88.2 | [8] |

| Picloram | Squash | 23.3 | [8] |

Mechanism of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they cause an uncontrolled and disorganized growth response, leading to epinasty, stem twisting, and ultimately, plant death. This is mediated through the TIR1/AFB auxin receptor pathway, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent over-expression of auxin-responsive genes.

Other Notable Biological Activities

Antiviral Activity

Certain dichloropyridine derivatives have shown potent antiviral activity. For instance, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines are effective against rhinoviruses with median plaque 50% inhibitory concentrations (IC50) as low as 0.006 µg/mL.[9][10] However, some simple 4-amino-2,6-dichloropyrimidine derivatives have been found to be inactive against a broad panel of viruses.[11]

Experimental Protocol: Plaque Reduction Assay This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. A detailed protocol involves infecting a confluent cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound. After an incubation period under a semi-solid overlay to restrict virus spread, the cells are fixed and stained to visualize and count the plaques. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[12][13]

Insecticidal Activity

Derivatives of 1,1-dichloropropene bearing a pyridine ring have been investigated as insecticides. Some of these compounds have shown good insecticidal activity against pests like Prodenia litura.[14][15] Further studies have identified promising candidates with better control effects against diamondback moths than existing insecticides.[15]

Experimental Protocol: Insecticidal Bioassay A common method involves the application of the test compound to the diet or directly onto the target insect larvae. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Dose-response curves are then generated to determine the lethal concentration (LC50) or lethal dose (LD50) of the compound.[16][17]

Conclusion

Dichloropyridine derivatives represent a versatile and highly valuable class of compounds with a broad range of biological activities. Their efficacy as anticancer, antimicrobial, and herbicidal agents is well-documented, with ongoing research continuing to uncover new therapeutic and agricultural applications. The ability to systematically modify the dichloropyridine scaffold allows for the optimization of activity and selectivity, making it a key area of focus for drug discovery and development professionals. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the potential of this important chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 9. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

The Rise of Substituted Pyridinols: A Technical Guide to Their Discovery and Medicinal Chemistry

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and medicinal chemistry of substituted pyridinols has been released. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, providing a thorough examination of this important class of compounds. The guide includes a historical overview, detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways.

Substituted pyridinols, and their tautomeric pyridone counterparts, represent a cornerstone in modern medicinal chemistry. Their versatile scaffold has been instrumental in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide traces the evolution of substituted pyridinols from their early discovery to their current prominence in drug discovery pipelines.

A Journey Through Time: The History of Substituted Pyridinols

The journey of pyridinols in medicinal chemistry is a testament to the continuous evolution of organic and medicinal chemistry. While the pyridine ring was first isolated in the 19th century, the systematic exploration of its hydroxylated derivatives, or pyridinols, for therapeutic purposes gained significant momentum in the 20th century. Early research focused on understanding the tautomeric equilibrium between the pyridinol and pyridone forms, a key feature that governs their biological activity and physicochemical properties.

Key milestones in the history of substituted pyridinols include:

-

Early 20th Century: Initial synthesis and characterization of the basic pyridinol scaffold.

-

Mid-20th Century: Discovery of the biological activities of simple substituted pyridinols, paving the way for more complex derivatives.

-

Late 20th Century: The advent of rational drug design and high-throughput screening led to the identification of numerous pyridinol-based compounds with potent and selective activities against various therapeutic targets. This era saw the development of pyridinol-containing drugs for a range of diseases.

-

21st Century: Continued innovation in synthetic methodologies and a deeper understanding of disease biology have further expanded the therapeutic potential of substituted pyridinols, with new derivatives constantly entering clinical trials.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of substituted pyridinols is underpinned by their specific interactions with biological targets. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity. This section summarizes key quantitative data for various substituted pyridinol derivatives across different therapeutic areas.

Anticancer Activity

Substituted pyridinols have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| P1 | 2-amino-3-cyano-4-phenyl-6-(4-methoxyphenyl) | MCF-7 | 3.58 | [1] |

| P2 | 2-amino-3-cyano-4-phenyl-6-(4-chlorophenyl) | PC-3 | 3.60 | [1] |

| P3 | 2-amino-3-cyano-4-(furan-2-yl)-6-phenyl | PIM-1 Kinase | 0.0212 | [1] |

| P4 | 2-amino-3-cyano-4-(thiophen-2-yl)-6-phenyl | PIM-1 Kinase | 0.0189 | [1] |

| P5 | Bromo-substituted imidazo[4,5-b]pyridine with unsubstituted amidino | SW620 (Colon Carcinoma) | 0.4 | [2] |

| P6 | Bromo-substituted imidazo[4,5-b]pyridine with 2-imidazolinyl amidino | SW620 (Colon Carcinoma) | 0.7 | [2] |

| P7 | Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl | HeLa, HepG2, SW620 | 1.8 - 3.2 | [2] |

Kinase Inhibition

The pyridinol scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.

| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |

| K1 | R7 cyclohexyl-substituted amlexanox analog | TBK1 | 210 | [3] |

| K2 | R7 cyclohexyl-substituted amlexanox analog | IKKε | >10000 | [3] |

| K3 | Pyridine-2,4-dicarboxylic acid | JMJD2E | 1400 | [4] |

| K4 | 3-(2-aminophenylamino)pyridine-2,4-dicarboxylic acid | JMJD2E | 600 | [4] |

Neuronal Receptor Binding Affinity

Substituted pyridinols have also been explored for their activity on neuronal receptors, showing potential for the treatment of neurological disorders.

| Compound ID | Substitution Pattern | Target Receptor | Ki (nM) | Reference |

| N1 | 5-phenyl substituted 3-(2-(pyrrolidinyl)methoxy)pyridine analog | Neuronal Nicotinic Acetylcholine Receptor | 0.055 | |

| N2 | 5-(4-chlorophenyl) substituted 3-(2-(pyrrolidinyl)methoxy)pyridine analog | Neuronal Nicotinic Acetylcholine Receptor | 0.69 |

Experimental Protocols

To facilitate further research and development in this area, this guide provides detailed experimental protocols for the synthesis and evaluation of substituted pyridinols.

General Synthesis of 2-Amino-3-cyano-substituted Pyridinols

This protocol describes a common method for the synthesis of multisubstituted pyridinols via a one-pot, three-component reaction.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Substituted acetophenone (1 mmol)

-

Ammonium acetate (8 mmol)

-

Ethanol (20 mL)

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol is refluxed for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure substituted pyridinol.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of substituted pyridinols against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Substituted pyridinol compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the substituted pyridinol compounds and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of substituted pyridinols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Pim-1 Kinase Inhibition Pathway

Several substituted pyridinols have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a critical role in cell survival and proliferation.

Caption: Inhibition of Pim-1 kinase by substituted pyridinols disrupts the phosphorylation of Bad, leading to apoptosis.

General Workflow for Synthesis and Biological Evaluation

The development of novel substituted pyridinol-based drugs follows a structured workflow from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery and development of substituted pyridinol-based therapeutic agents.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of substituted pyridinols as novel therapeutic agents. The comprehensive data and detailed protocols within are intended to accelerate research and innovation in this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,5-Dichloropyridine Derivatives in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly dichlorinated pyridines, serve as versatile chemical intermediates in the synthesis of a wide array of pharmaceutical agents. Among these, the 3,5-dichloropyridine framework is of significant interest. This technical guide provides an in-depth overview of key 3,5-dichloropyridine-based intermediates, with a particular focus on 4-Amino-3,5-dichloropyridine, detailing their synthesis, chemical properties, and critical applications in drug development.

Core Intermediates: Properties and Specifications

The utility of 3,5-dichloropyridine and its derivatives as intermediates stems from their specific physicochemical properties, which are crucial for their successful integration into multi-step synthetic processes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3,5-Dichloropyridine | 2457-47-8 | C₅H₃Cl₂N | 147.99 | 65-67 | - | Solid |

| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.005 | 158-162 | 250.8 | White needle crystal |

| (3,5-Dichloropyridin-4-yl)methanol | 159783-46-7 | C₆H₅Cl₂NO | 178.01 | - | - | - |

| 3,5-Dichloropyridine-4-acetic acid | - | C₇H₅Cl₂NO₂ | 206.03 | - | - | - |

Synthesis of Key 3,5-Dichloropyridine Intermediates

The synthetic routes to these intermediates are well-established, ensuring a consistent supply for pharmaceutical manufacturing.

Synthesis of 3,5-Dichloropyridine

One process for preparing 3,5-dichloropyridine involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.[1] A two-step process has also been described, starting with the reaction of acrylonitrile and anhydrous chloral to form 2,3,5-trichloropyridine, which is then reacted with zinc metal to yield 3,5-dichloropyridine.[1]

Synthesis of 4-Amino-3,5-dichloropyridine

A common method for the synthesis of 4-Amino-3,5-dichloropyridine starts from 4-aminopyridine. The process involves dissolving 4-aminopyridine in concentrated hydrochloric acid, followed by the dropwise addition of hydrogen peroxide solution. After cooling and basification, the resulting precipitate of 4-amino-3,5-dichloropyridine is filtered off.[2]

Caption: Synthesis workflow for 4-Amino-3,5-dichloropyridine.

The Role of 3,5-Dichloropyridine Derivatives as Chemical Intermediates

The strategic importance of these compounds lies in their ability to serve as building blocks for more complex, biologically active molecules.

Intermediate for Roflumilast

4-Amino-3,5-dichloropyridine is a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of chronic obstructive pulmonary disease (COPD).[3] The presence of the dichloro-substituted pyridine ring is a key structural feature of Roflumilast.

Caption: Role of 4-Amino-3,5-dichloropyridine in Roflumilast synthesis.

Precursor for FGFR Inhibitors

The 3,5-dichloropyridin-4-yl moiety has been incorporated into the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. For instance, a series of benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles have shown significant inhibitory activity against FGFRs, which are attractive targets in oncology.[4]

Synthesis of P2X7 Receptor Antagonists

3,5-Dichloropyridine itself is a drug intermediate used to synthesize P2X7 receptor antagonists.[5] The structure-activity relationships of 3,5-dichloropyridine derivatives have been optimized to develop novel antagonists for this receptor, which is implicated in inflammatory processes.[5]

Other Derivatives and Applications

-

(3,5-Dichloropyridin-4-yl)methanol and 3,5-Dichloropyridine-4-acetic acid are other examples of drug intermediates derived from the 3,5-dichloropyridine core, highlighting the versatility of this chemical scaffold.[6][7]

-

Derivatives of 4-Amino-3,5-dichloropyridine have shown potential antimicrobial and anti-cancer activities.[8]

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloropyridine[2]

Materials:

-

4-Aminopyridine

-

Concentrated Hydrochloric Acid

-

Hydrogen Peroxide Solution

-

Appropriate base for basification (e.g., sodium hydroxide solution)

-

Reaction flask with stirrer

-

Cooling bath

Procedure:

-

In a suitable reaction flask, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.

-

Cool the reaction mixture.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred mixture, maintaining a controlled temperature.

-

After the addition is complete, continue to stir the reaction mass for a specified period.

-

Cool the reaction mass and carefully basify it to precipitate the product.

-

Filter the resulting precipitate.

-

Wash the filtered solid with water and dry to obtain 4-amino-3,5-dichloropyridine.

Conclusion

3,5-Dichloropyridine and its derivatives, particularly 4-Amino-3,5-dichloropyridine, are indispensable intermediates in the pharmaceutical industry. Their well-defined synthesis and versatile reactivity allow for the efficient construction of complex drug molecules targeting a range of diseases. A thorough understanding of the properties and synthetic methodologies associated with these compounds is crucial for researchers and professionals involved in the design and development of new therapeutic agents. The continued exploration of the chemical space around the 3,5-dichloropyridine core promises to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 2. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (3,5-Dichloropyridin-4-yl)methanol | [frontierspecialtychemicals.com]

- 8. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Handling, and MSDS of 3,5-Dichloropyridin-4-ol

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling any chemical. The information herein is compiled from available data for structurally similar compounds and should be used with caution.

Introduction

3,5-Dichloropyridin-4-ol is a halogenated pyridine derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of safety, handling, and emergency procedures based on data for the closely related compounds, 3,5-Dichloropyridine and 4-Amino-3,5-dichloropyridine. Professionals handling this chemical should treat it with the utmost care, assuming it possesses similar or potentially greater hazards than its analogues.

Hazard Identification and Classification

Signal Word: DANGER

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, avoid eating, drinking, or smoking in the work area, and wear appropriate personal protective equipment.[1][3]

Physical and Chemical Properties

Quantitative data for 3,5-Dichloropyridin-4-ol is scarce. The following table summarizes available data for the related compound 3,5-Dichloropyridine for reference.

| Property | Value | Source |

| Molecular Formula | C5H3Cl2N | |

| Molecular Weight | 147.99 g/mol | |

| Appearance | Solid | |

| Melting Point | 65-67 °C | |

| Flash Point | Not applicable |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Minimize dust generation.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Do not eat, drink, or smoke in the handling area.[1]

Storage:

-

Store in a tightly closed container.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area with local exhaust ventilation or in a chemical fume hood.[4]

Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] A face shield may also be necessary.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] A lab coat or other protective clothing is required to prevent skin contact.[4] |

| Respiratory Protection | An N95 dust mask or a NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or dust is generated.[4] |

First Aid Measures

First Aid Decision Tree

Caption: First aid procedures for different exposure routes.

Detailed First Aid Protocols:

-

Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

Spill Response Workflow

Caption: General workflow for responding to a chemical spill.

Detailed Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 5).[3] Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the product from entering drains or waterways.[6]

-

Methods for Cleaning Up: Sweep up or absorb the material with an inert substance (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[3] Clean the affected area thoroughly.

Toxicological Information

Detailed toxicological data for 3,5-Dichloropyridin-4-ol is not available. Based on information for 4-Amino-3,5-dichloropyridine, it is classified as acute oral toxicity Category 4, acute dermal toxicity Category 4, and acute inhalation toxicity Category 4.[3] It is also classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[3] The toxicological properties have not been fully investigated.[3]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Do not dispose of it down the drain.[4]

Experimental Protocols

Detailed experimental protocols involving 3,5-Dichloropyridin-4-ol are not available in the provided search results. Researchers should develop their own standard operating procedures (SOPs) based on the safety information in this guide and the specific requirements of their experiments, always prioritizing safety. A general laboratory handling workflow is provided below.

General Laboratory Handling Workflow

Caption: A generalized workflow for safely handling chemicals in a lab.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]